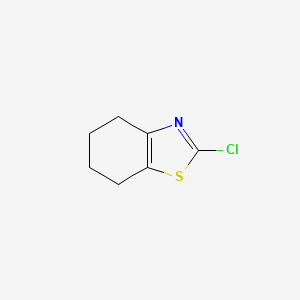

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJUCUDNAZQFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431023 | |

| Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26846-98-0 | |

| Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: Synthesis, Properties, and Potential Applications

Disclaimer: The following guide on 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole is a theoretical and predictive discourse. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document extrapolates information from established chemical principles and data from structurally analogous compounds. The proposed synthetic routes and predicted properties should be considered hypothetical and require experimental validation.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The fusion of a benzene ring with a thiazole ring creates a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and biological characteristics.

This guide focuses on a specific, lesser-explored derivative: This compound . The introduction of a chlorine atom at the 2-position of the benzothiazole ring is known to significantly influence its reactivity and biological profile, often enhancing its potency as a therapeutic agent.[5] Furthermore, the partial reduction of the benzene ring to a tetrahydro-derivative introduces conformational flexibility, which can be crucial for optimizing interactions with biological targets. This guide aims to provide a comprehensive overview of the plausible synthesis, predicted properties, and potential applications of this intriguing molecule for researchers, scientists, and drug development professionals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a multi-step process, beginning with the formation of the tetrahydrobenzothiazole core, followed by chlorination at the 2-position.

Part 1: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-thiol

The initial step involves the synthesis of the tetrahydrobenzothiazole thiol intermediate. A well-established method for this is the reaction of cyclohexanone with sulfur and a suitable amine, such as morpholine, to form the corresponding enamine, which then reacts with a sulfur source. A more direct and common approach involves the reaction of 2-mercaptobenzothiazole with a reducing agent. However, for the synthesis of the tetrahydro-derivative from basic precursors, a Hantzsch-like thiazole synthesis approach can be adapted. A likely route involves the reaction of 2-bromocyclohexanone with thiourea.

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole [6]

-

To a stirred solution of 2-bromocyclohexanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated product, 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole, is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Dissolve 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Add the cold diazonium salt solution dropwise to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are predicted based on the known characteristics of the benzothiazole nucleus, the influence of the chloro-substituent, and the tetrahydro-moiety.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₈ClNS | Based on the chemical structure. |

| Molecular Weight | ~173.66 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other simple benzothiazole derivatives.[5] |

| Boiling Point | Estimated to be in the range of 250-280 °C | Higher than benzothiazole due to the chloro-substituent and tetrahydro-ring. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The heterocyclic nature and the presence of the chloro group suggest this solubility profile. |

| Reactivity | The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution reactions. | The electron-withdrawing nature of the thiazole ring activates the C2 position for nucleophilic attack.[7] |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons (if any from the thiazole ring): The proton at the 2-position is absent due to chlorine substitution.

-

Tetrahydro-ring Protons: A series of multiplets are expected in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight protons of the cyclohexene ring. The protons on the carbons adjacent to the thiazole ring (C4 and C7) would likely appear more downfield due to the influence of the heteroaromatic system.

¹³C NMR Spectroscopy:

-

C2 Carbon: The carbon bearing the chlorine atom (C2) is expected to be significantly downfield, likely in the range of δ 150-160 ppm.

-

Thiazole Ring Carbons: The other carbon atom in the thiazole ring (part of the fusion) would appear in the aromatic region.

-

Tetrahydro-ring Carbons: Four distinct signals for the aliphatic carbons of the cyclohexene ring are expected in the range of δ 20-40 ppm.

Key Structural Features and Reactivity

Caption: Key structural features and predicted reactivity sites of this compound.

Potential Applications in Drug Development and Research

While specific applications for this compound have not been reported, its structural motifs suggest several areas of potential utility:

-

Medicinal Chemistry Scaffold: The 2-chlorobenzothiazole moiety is a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alcohols) to generate a library of derivatives for biological screening.[8]

-

Antimicrobial Agents: Many benzothiazole derivatives exhibit potent antibacterial and antifungal activities. The presence of the chloro-substituent may enhance these properties.[9]

-

Anticancer Agents: Halogenated benzothiazoles have been investigated as potential anticancer agents, acting through various mechanisms such as kinase inhibition.[10] The tetrahydro-modification could influence selectivity and pharmacokinetic properties.

-

Kinase Inhibitors: The benzothiazole core is present in several kinase inhibitors. The 2-chloro derivative can serve as a building block for developing novel inhibitors targeting specific kinases involved in disease pathways.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a predictive framework for its synthesis, properties, and applications based on the well-established chemistry of related benzothiazole derivatives. The proposed synthetic route offers a logical and experimentally feasible pathway to access this compound. The predicted physicochemical and spectroscopic properties provide a basis for its characterization. Further experimental investigation is warranted to validate these predictions and to fully explore the potential of this compound as a valuable scaffold in drug discovery and materials science.

References

- 1. Structure-property correlation of halogen substituted benzothiazole crystals | CSIR-NCL Library, Pune [library.ncl.res.in]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review | Bentham Science [eurekaselect.com]

- 5. 2-クロロベンゾチアゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. saspublishers.com [saspublishers.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: A Methodological Whitepaper

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing that novel compounds often lack established reference data, this paper outlines a first-principles approach grounded in a synergistic application of modern analytical techniques. We detail the strategic implementation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, guiding researchers to build an unassailable, self-validating data package for this and structurally related molecules. Detailed experimental protocols, predictive data tables, and logical workflow diagrams are provided to serve as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative for Rigorous Characterization

The benzothiazole moiety is a privileged scaffold in pharmacology, forming the core of numerous agents with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The specific derivative, this compound (CAS No. 26846-98-0), represents a key synthetic intermediate.[4] The chloro-substituent at the 2-position serves as a versatile chemical handle for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs.

Given its role as a foundational building block, the unambiguous confirmation of its structure is paramount. Any ambiguity or misidentification at this stage can have cascading and costly consequences in a development pipeline. This guide, therefore, presents an integrated strategy for its complete structural characterization. The philosophy is to employ orthogonal techniques where the output of one method corroborates and refines the hypothesis drawn from another, leading to a definitive structural assignment.

Core Molecular Attributes

Before delving into experimental analysis, a foundational understanding of the target molecule's basic properties is essential. These values serve as the initial benchmark against which all subsequent experimental data will be compared.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀ClNS | Calculated |

| Molecular Weight | 187.69 g/mol | Calculated |

| Monoisotopic Mass | 187.0222 g/mol | Calculated |

| CAS Number | 26846-98-0 | [4] |

The Analytical Workflow: A Synergistic Strategy

The structural elucidation of a novel compound is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and their combined power lies in mutual validation. The logical flow begins with confirming the molecular mass, proceeds to map the proton and carbon framework, and finishes by identifying the key functional groups.

Mass Spectrometry (MS): The First Verification

4.1 Principle & Rationale Mass spectrometry is the initial and most crucial step. Its primary purpose is to determine the molecular weight of the analyte with high precision. This experiment validates the elemental composition (C₈H₁₀ClNS) derived from the synthetic route. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact mass to within a few parts per million, significantly increasing confidence in the proposed molecular formula. The presence of a chlorine atom is readily identifiable by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the peak for the ³⁵Cl isotope.

4.2 Predicted Fragmentation Pattern Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) will reveal structural fragments. The stability of the benzothiazole aromatic system and the relative weakness of adjacent bonds will dictate the fragmentation.

-

Molecular Ion (M⁺): The primary ion observed should correspond to the molecule's mass (~187 m/z).

-

Isotopic Pattern: A prominent M+2 peak at ~189 m/z, with an intensity of ~32% relative to the M⁺ peak, is the definitive signature of a single chlorine atom.

-

Key Fragments: Expect fragmentation originating from the tetrahydro- portion, such as a retro-Diels-Alder reaction, and potential loss of the chlorine radical (M-35).

4.3 Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL in the mobile phase.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (ESI+):

-

Instrument: A high-resolution instrument such as a Q-TOF or Orbitrap.

-

Mode: Positive ion electrospray (ESI+).

-

Scan Range: 50-500 m/z.

-

Analysis: Extract the ion chromatogram for the predicted exact mass (187.0222). Analyze the resulting mass spectrum for the molecular ion and the characteristic ³⁵Cl/³⁷Cl isotopic pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

5.1 Principle & Rationale NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR maps the proton environment, while ¹³C NMR identifies all unique carbon atoms. Advanced 2D NMR techniques, such as COSY and HSQC, are then used to piece the puzzle together by establishing proton-proton and proton-carbon correlations.

5.2 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃) The tetrahydro- portion of the molecule contains three pairs of methylene protons (CH₂). Their chemical shifts are influenced by their proximity to the electron-withdrawing imine and sulfur atom of the thiazole ring.

| Position | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-4 | ~2.8 - 3.0 | Triplet (t) | 2H | Adjacent to the electron-withdrawing imine (C=N) bond, resulting in a downfield shift. Coupled to H-5. |

| H-7 | ~2.6 - 2.8 | Triplet (t) | 2H | Adjacent to the sulfur-bearing carbon, resulting in a moderate downfield shift. Coupled to H-6. |

| H-5 | ~1.9 - 2.1 | Multiplet (m) | 2H | Aliphatic protons coupled to both H-4 and H-6. |

| H-6 | ~1.8 - 2.0 | Multiplet (m) | 2H | Aliphatic protons coupled to both H-5 and H-7. |

5.3 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃) The molecule is expected to show 6 distinct carbon signals due to molecular symmetry.

| Position | Predicted Shift (δ, ppm) | Rationale |

| C-2 | ~165 - 175 | Imine carbon bearing the chlorine atom (C=N-Cl). Highly deshielded. |

| C-3a | ~150 - 160 | Quaternary carbon at the ring junction, part of the C=N bond. |

| C-7a | ~125 - 135 | Quaternary carbon at the ring junction, bonded to sulfur. |

| C-4 | ~25 - 35 | Methylene carbon adjacent to the imine group. |

| C-7 | ~25 - 35 | Methylene carbon adjacent to the sulfur-bearing carbon. |

| C-5, C-6 | ~20 - 25 | The two central aliphatic methylene carbons, may be resolved or overlap. |

5.4 Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire standard ¹H, ¹³C{¹H}, and subsequently, 2D gCOSY and gHSQC experiments.

-

-

Processing & Analysis: Process the spectra using appropriate software. Integrate the ¹H spectrum. Correlate ¹H and ¹³C peaks using the HSQC data. Confirm proton-proton adjacencies using the COSY spectrum to build the spin systems of the tetrahydro- ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

6.1 Principle & Rationale IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, the most informative absorptions will be the C=N stretch of the thiazole ring and the C-H stretches of the saturated ring system.

6.2 Predicted Vibrational Modes The following table summarizes the key expected absorption bands based on known data for benzothiazole derivatives.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H (sp³) Stretch | Medium-Strong |

| 1610 - 1590 | C=N (Imine) Stretch | Medium-Strong |

| 1450 - 1400 | C-H (sp³) Bend | Medium |

| 750 - 650 | C-S Stretch | Medium-Weak |

| 800 - 600 | C-Cl Stretch | Strong |

6.3 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Procedure: Obtain a background spectrum of the clean, empty ATR crystal. Apply the sample and clamp the pressure arm to ensure good contact.

-

Scan Parameters: Collect 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Analysis: Analyze the resulting spectrum for the presence of the characteristic absorption bands outlined in the table above.

Conclusion: An Integrated and Validated Structural Assignment

The definitive structural characterization of this compound is achieved not by a single experiment, but by the convergence of evidence from orthogonal analytical techniques. The process begins with high-resolution mass spectrometry to confirm the molecular formula and the presence of chlorine. This is followed by a comprehensive NMR analysis (¹H, ¹³C, and 2D) to meticulously map the carbon-hydrogen framework and establish atomic connectivity. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups. When the data from these three pillars are mutually consistent, they form a self-validating and unassailable package of evidence, providing the highest degree of confidence required for advancing a compound in a drug discovery and development program.

References

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS Number: 26846-98-0)

A Note on CAS Number Discrepancies: It is crucial to note that the CAS number 26846-98-0 has been frequently misattributed in various online sources to the compound 4-Biphenylacetonitrile (CAS 31603-77-7). This guide will focus exclusively on the scientifically validated identity of CAS number 26846-98-0, which is 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole . Researchers and drug development professionals are advised to exercise caution and verify the CAS numbers of the materials they are handling.

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its structure, featuring a fused tetrahydrocyclohexane and a 2-chlorothiazole ring, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the reactive chlorine atom at the 2-position of the benzothiazole ring system is key to its utility as a chemical intermediate. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this important building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 26846-98-0 | N/A |

| Molecular Formula | C₇H₈ClNS | N/A |

| Molecular Weight | 173.66 g/mol | N/A |

| Appearance | Not explicitly stated in the provided search results; likely a solid or liquid. | N/A |

| Boiling Point | 82 °C at 0.1 mmHg | N/A |

| Density | 1.326 g/cm³ (predicted) | N/A |

| pKa | 1.95 ± 0.20 (predicted) | N/A |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely applicable method for the synthesis of 2-chlorobenzothiazoles involves the treatment of the corresponding 2-mercaptobenzothiazole with a chlorinating agent. A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Hypothetical Protocol):

-

Synthesis of 2-Mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole:

-

To a solution of cyclohexanone in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur and a source of ammonia (e.g., ammonium sulfide or bubbling ammonia gas).

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated solid, 2-mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole, is collected by filtration, washed with water, and dried.

-

-

Chlorination to form this compound:

-

In a fume hood, suspend the dried 2-mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole in an inert solvent such as dichloromethane or toluene.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the suspension at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography.

-

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the susceptibility of the 2-chloro substituent to nucleophilic substitution. The electron-withdrawing nature of the thiazole ring activates the C2 position, making it an excellent electrophilic site for a variety of nucleophiles.

Nucleophilic Substitution Reactions:

Caption: Reactivity of this compound with various nucleophiles.

-

With Amines: This is arguably the most significant reaction of this compound. It readily reacts with primary and secondary amines to yield 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives. This reaction is a cornerstone in the synthesis of the anti-Parkinson's drug, Pramipexole. In the synthesis of Pramipexole, the related intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is N-propylated.[1][2][3][4][5]

-

With Alcohols and Thiols: In the presence of a base, this compound can react with alcohols and thiols to form the corresponding 2-alkoxy and 2-thioether derivatives, respectively. These reactions expand the molecular diversity that can be achieved from this starting material.

Application in Pharmaceutical Synthesis:

The primary application of this compound and its derivatives lies in their role as key intermediates in the synthesis of pharmacologically active compounds. The benzothiazole moiety is a recognized pharmacophore present in a wide range of therapeutic agents with activities including antimicrobial, anticancer, and neuroprotective properties.[6]

The most well-documented application is in the synthesis of Pramipexole , a dopamine D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome. While this compound itself is a precursor to the direct intermediate, its structural motif is central to the final drug molecule.

Spectral Data

While specific spectra for this compound were not found in the provided search results, the following are expected characteristic spectral features based on its structure and data from related benzothiazole compounds.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the eight protons of the tetrahydrocyclohexane ring. These would likely appear as a series of multiplets in the aliphatic region (approximately 1.5-3.0 ppm).

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon atom at the 2-position, bonded to both chlorine and nitrogen, would be expected to have a chemical shift in the range of 150-160 ppm. The other carbons of the benzothiazole ring and the tetrahydrocyclohexane ring would appear at their characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aliphatic protons below 3000 cm⁻¹. The C=N stretching of the thiazole ring would be expected around 1600-1650 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 173 and an M+2 peak at m/z 175 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Safety and Handling

Based on safety data for related benzothiazole compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 26846-98-0) is a valuable and reactive intermediate in organic synthesis. Its importance is underscored by its role as a precursor in the synthesis of pharmaceuticals like Pramipexole. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. It is imperative for researchers to be aware of the common misidentification of its CAS number and to ensure they are working with the correct chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 5. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

A Technical Guide to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document explores the synthetic pathways to access this core structure, methods for its characterization, and a review of the biological activities exhibited by structurally related analogues, offering insights for future drug discovery and development efforts.

Introduction: The Tetrahydrobenzothiazole Scaffold

Benzothiazoles are a well-established class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are recognized for their wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[3][4]

The partially saturated analogues, 4,5,6,7-tetrahydro-1,3-benzothiazoles, represent a structurally distinct subclass that has garnered interest, particularly as intermediates in the synthesis of pharmacologically active agents like Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[5][6][7] The non-planar, saturated cyclohexane ring introduces a three-dimensional character that can significantly influence receptor binding and pharmacokinetic properties compared to its fully aromatic counterpart.

This guide focuses specifically on derivatives of this compound. The 2-chloro substituent serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions, thereby providing a gateway to a diverse library of novel compounds.

Synthetic Strategies

Direct synthesis of this compound is not widely reported. However, a robust and logical synthetic route can be devised based on well-established chemical transformations. The most common approach involves the initial construction of the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole core, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.

Synthesis of the Precursor: 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

The synthesis of the 2-amino precursor is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[8] In this case, the starting materials are 2-chlorocyclohexanone and thiourea.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

Materials:

-

2-Chlorocyclohexanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Dichloromethane

Procedure:

-

To a solution of 2-chlorocyclohexanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[4][9][10] This transformation can be applied to the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole precursor to yield the desired 2-chloro derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) chloride

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas should be observed.

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Structural Characterization

The structural elucidation of the synthesized compounds relies on standard spectroscopic techniques. The expected spectral data are summarized below.

| Compound | IR (cm⁻¹) Highlights | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights |

| 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole | 3300-3100 (N-H str.), 1620 (C=N str.), 1550 (N-H bend) | 6.5-7.0 (br s, 2H, NH₂), 2.5-2.8 (m, 4H, C4-H₂ & C7-H₂), 1.7-1.9 (m, 4H, C5-H₂ & C6-H₂) | 168 (C2), 150 (C7a), 115 (C3a), 20-30 (C4, C5, C6, C7) |

| This compound | 1580 (C=N str.), 750 (C-Cl str.) | 2.7-3.0 (m, 4H, C4-H₂ & C7-H₂), 1.8-2.0 (m, 4H, C5-H₂ & C6-H₂) | 160 (C2), 155 (C7a), 120 (C3a), 20-30 (C4, C5, C6, C7) |

Biological Activities and Therapeutic Potential

While specific biological data for this compound derivatives are not extensively documented, the broader class of tetrahydrobenzothiazoles has shown promise in several therapeutic areas. This section reviews the reported activities of structurally related compounds, providing a basis for predicting the potential applications of the 2-chloro analogues.

Anticancer Activity

Derivatives of the 4,5,6,7-tetrahydrobenzothiazole scaffold have been investigated for their anticancer properties. For instance, Schiff bases derived from 4,5,6,7-tetrahydrobenzothiazole-2,6-diamine have demonstrated cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[11] The mechanism of action for many benzothiazole-based anticancer agents involves the inhibition of key enzymes such as tyrosine kinases or topoisomerases, or the induction of apoptosis.[12][13] The introduction of different substituents on the tetrahydrobenzothiazole ring system can significantly modulate this activity.[14]

Potential Mechanism of Action in Cancer

Caption: Potential anticancer mechanisms of tetrahydrobenzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives are well-known for their broad-spectrum antimicrobial activity against various bacterial and fungal strains.[3][15][16][17] The lipophilicity and electronic properties of the substituents on the benzothiazole ring play a crucial role in determining their antimicrobial efficacy. Thiazolidinone derivatives of benzothiazoles have shown notable antibacterial activity.[18][19] It is plausible that this compound and its subsequent derivatives could also exhibit significant antimicrobial properties. The chloro group, being electron-withdrawing, can influence the overall electronic distribution of the molecule and its ability to interact with microbial targets.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a reliable method for accessing this core structure. The real value of this compound lies in its potential for further chemical modification at the 2-position. Nucleophilic substitution reactions with various amines, thiols, and alcohols can lead to the generation of large and diverse chemical libraries for biological screening.

Future research should focus on:

-

Synthesis of diverse libraries: Exploring a wide range of nucleophiles to displace the 2-chloro group and create a variety of derivatives.

-

Biological screening: Evaluating the synthesized compounds for their anticancer, antimicrobial, and anti-inflammatory activities.

-

Structure-Activity Relationship (SAR) studies: Identifying the key structural features that contribute to the observed biological activities to guide the design of more potent and selective compounds.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity - Google Patents [patents.google.com]

- 3. jchr.org [jchr.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 6. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

- 7. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Tetrahydrobenzothiazole Compounds: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole core is a well-established "privileged scaffold," a molecular framework that has repeatedly demonstrated a diverse range of biological activities.[1] However, it is the partially saturated analogue, the tetrahydrobenzothiazole nucleus, that is emerging as a particularly compelling entity for the development of novel therapeutics. This guide delves into the burgeoning field of tetrahydrobenzothiazole compounds, offering an in-depth exploration of their potential biological activities, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the structure-activity relationships that govern their function and elucidate the molecular mechanisms through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the current state of the field but also practical, field-proven insights and detailed experimental protocols to empower further investigation and innovation.

I. Anticancer Activity: Targeting the Engines of Malignancy

The most significant strides in elucidating the therapeutic potential of tetrahydrobenzothiazole derivatives have been made in the realm of oncology. These compounds have shown remarkable efficacy in targeting key signaling pathways and cellular processes that are fundamental to cancer cell proliferation and survival.

A. Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which tetrahydrobenzothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Recent studies have identified 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).[3] These two kinases collaboratively phosphorylate and inactivate the tumor suppressor protein PTEN. By simultaneously inhibiting both CK2 and GSK3β, these compounds can effectively prevent the deactivation of PTEN, thereby restoring its tumor-suppressive function.[3]

A noteworthy example is a compound designated as 1g in a key study, which demonstrated significant dual kinase inhibitory activity with IC50 values of 1.9 µM against CK2 and 0.67 µM against GSK3β.[3] The presence of a carboxylic acid group at the meta-position of a phenyl ring attached to the tetrahydrobenzothiazole core was found to be crucial for this dual inhibitory activity.[3]

Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl, synthesized from dimedone, have shown promise as inhibitors of other critical oncogenic kinases, including c-Met and Pim-1.[4][5] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to increased cell proliferation, invasion, and metastasis. Pim-1 is a serine/threonine kinase that is also implicated in tumorigenesis.

Several compounds from this series exhibited potent inhibition of c-Met kinase and displayed significant cytotoxicity against the PC-3 prostate cancer cell line.[4][5]

B. Cytotoxic Activity Against Cancer Cell Lines

Beyond specific kinase inhibition, various 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have demonstrated broad-spectrum cytotoxic activity against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1g (CK2/GSK3β Inhibitor) | - | CK2: 1.9, GSK3β: 0.67 | [3] |

| 6c (c-Met/Pim-1 Inhibitor) | PC-3 (Prostate) | Potent Inhibition | [4] |

| 8c (c-Met/Pim-1 Inhibitor) | PC-3 (Prostate) | Potent Inhibition | [4] |

| 11d (c-Met/Pim-1 Inhibitor) | PC-3 (Prostate) | Potent Inhibition | [4] |

| 15g (c-Met/Pim-1 Inhibitor) | PC-3 (Prostate) | Potent Inhibition | [4] |

| 20d (c-Met/Pim-1 Inhibitor) | PC-3 (Prostate) | Potent Inhibition | [4] |

| 21d (c-Met/Pim-1 Inhibitor) | PC-3 (Prostate) | Potent Inhibition | [4] |

C. Structure-Activity Relationship (SAR) Insights

The anticancer activity of tetrahydrobenzothiazole compounds is intricately linked to their chemical structure. Key SAR observations include:

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the tetrahydrobenzothiazole ring is a critical determinant of biological activity. The introduction of various aromatic and heterocyclic moieties at this position has been a fruitful strategy for enhancing anticancer potency.

-

The Role of the Phenyl Ring: For compounds exhibiting kinase inhibitory activity, the substitution pattern on the appended phenyl ring is paramount. As seen with the dual CK2/GSK3β inhibitors, a meta-substituted carboxylic acid group significantly enhances potency.[3]

-

The Tetrahydro- Benzene Ring: The saturated portion of the tetrahydrobenzothiazole ring system offers opportunities for stereospecific modifications that can influence binding affinity and selectivity for target enzymes.

D. Experimental Protocols for Anticancer Evaluation

This protocol outlines a general procedure for assessing the inhibitory activity of tetrahydrobenzothiazole compounds against specific kinases.

Materials:

-

Recombinant human kinase (e.g., CK2, GSK3β, c-Met)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer in a 96-well plate.

-

Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8]

Materials:

-

Human cancer cell lines (e.g., PC-3, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the tetrahydrobenzothiazole compounds for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

II. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

While the research on the antimicrobial properties of tetrahydrobenzothiazole compounds is less extensive compared to their anticancer activities, the broader benzothiazole class has demonstrated significant potential as antibacterial and antifungal agents.[9][10] This suggests that tetrahydrobenzothiazole derivatives represent a promising, yet underexplored, area for the discovery of new antimicrobial drugs.

A. Antibacterial and Antifungal Potential

Benzothiazole derivatives have been shown to be effective against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans.[9][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.[12] For instance, some benzothiazole compounds are known to target DNA gyrase and dihydropteroate synthase (DHPS) in bacteria.[10][12]

Given the structural similarities, it is highly probable that tetrahydrobenzothiazole derivatives will also exhibit antimicrobial properties. The saturated ring system may even offer advantages in terms of improved pharmacokinetic properties and the ability to adopt conformations that enhance binding to microbial targets.

B. Experimental Protocols for Antimicrobial Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial drugs (positive controls)

-

Resazurin or similar viability indicator (optional)

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Perform serial twofold dilutions of the test compounds in the broth in a 96-well plate.

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the compound that shows no visible growth.

-

Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous human diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents is therefore a critical area of research. While direct studies on the anti-inflammatory properties of tetrahydrobenzothiazole derivatives are limited, the established anti-inflammatory activity of the broader benzothiazole class provides a strong rationale for investigating this potential.[13][14][15]

A. Potential Mechanisms of Anti-inflammatory Action

Benzothiazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the modulation of inflammatory signaling pathways like NF-κB.[13][14] It is plausible that tetrahydrobenzothiazole compounds could act through similar mechanisms.

B. Experimental Protocols for Anti-inflammatory Evaluation

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

Test compounds

-

Known COX inhibitors (e.g., indomethacin, celecoxib)

Procedure:

-

Pre-incubate the COX enzyme with the test compound or control in a reaction buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of COX inhibition and determine the IC50 values.

IV. Conclusion and Future Directions

Tetrahydrobenzothiazole compounds represent a promising and relatively underexplored class of molecules with significant therapeutic potential. The existing research, particularly in the area of anticancer activity, has already demonstrated their ability to potently and selectively modulate key biological targets. The structural features of the tetrahydrobenzothiazole scaffold, including its three-dimensional nature and multiple points for chemical modification, make it an attractive starting point for the design of new and improved therapeutic agents.

Future research should focus on a more systematic exploration of the antimicrobial and anti-inflammatory properties of tetrahydrobenzothiazole derivatives. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.

V. References

-

Jadhav, S. B., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 10(49), 29337-29351. --INVALID-LINK--

-

Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Anticancer Agents in Medicinal Chemistry, 19(12), 1438-1453. --INVALID-LINK--

-

Abdel-rahman, H. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6285. --INVALID-LINK--

-

Al-Ostath, A., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(3), 221-230. --INVALID-LINK--

-

Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. ResearchGate. --INVALID-LINK--

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. --INVALID-LINK--

-

Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32(8), 1431-1461. --INVALID-LINK--

-

Dhamak, K. B., et al. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmaceutical & Biological Archives, 6(2). --INVALID-LINK--

-

Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed, 32(8), 1431-1461. --INVALID-LINK--

-

N/A

-

Yilmaz, I., et al. (2023). Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. --INVALID-LINK--

-

N/A

-

N/A

-

Yilmaz, I., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. --INVALID-LINK--

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-S), 202-212. --INVALID-LINK--

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

-

N/A

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2- Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. jcdronline.org [jcdronline.org]

- 8. researchgate.net [researchgate.net]

- 9. jchr.org [jchr.org]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: A Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Among the diverse scaffolds employed in medicinal chemistry, heterocyclic compounds hold a prominent position due to their wide range of biological activities. 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole, a molecule of significant interest, presents a unique combination of a reactive chloro-substituent on the thiazole ring and a saturated cyclohexene moiety. This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. Our focus extends beyond mere data presentation to a detailed examination of the underlying principles and experimental considerations that ensure data integrity and trustworthy structural confirmation.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular architecture is paramount before delving into its spectroscopic signatures. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

This guide will systematically dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a predictive framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms.[1]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for accurate chemical shift calibration.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation to the raw free induction decay (FID) signal. The resulting spectrum should be carefully phased and baseline corrected.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.80 | Triplet | 2H | H-4 | Protons adjacent to the sp² carbon of the fused ring, deshielded. |

| ~ 1.90 | Multiplet | 2H | H-5 | Aliphatic protons, complex splitting due to adjacent methylene groups. |

| ~ 1.85 | Multiplet | 2H | H-6 | Aliphatic protons, similar environment to H-5. |

| ~ 2.65 | Triplet | 2H | H-7 | Protons adjacent to the sp² carbon and nitrogen, deshielded. |

Causality in Proton Chemical Shifts: The protons on the tetrahydro- portion of the molecule (positions 4, 5, 6, and 7) will exhibit chemical shifts typical for allylic and aliphatic protons. The protons at C-4 and C-7 are expected to be the most downfield of this group due to their proximity to the electron-withdrawing benzothiazole ring system. The protons at C-5 and C-6 will likely appear as complex multiplets in the more shielded aliphatic region.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon framework.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of 100 MHz. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | C-2 | Carbon bearing the electronegative chlorine and bonded to nitrogen and sulfur. |

| ~ 148.0 | C-7a | Quaternary carbon at the fusion of the two rings, part of the C=N bond. |

| ~ 128.0 | C-3a | Quaternary carbon at the fusion of the two rings, bonded to sulfur. |

| ~ 25.5 | C-4 | Aliphatic carbon adjacent to the aromatic ring. |

| ~ 22.0 | C-5 | Aliphatic carbon. |

| ~ 22.5 | C-6 | Aliphatic carbon. |

| ~ 28.0 | C-7 | Aliphatic carbon adjacent to the aromatic ring and nitrogen. |

Expert Insights on Carbon Assignments: The chemical shift of C-2 will be significantly downfield due to the direct attachment of the electronegative chlorine atom and its position within the thiazole ring. The quaternary carbons, C-3a and C-7a, will also be downfield as they are part of the heterocyclic aromatic system. The aliphatic carbons (C-4, C-5, C-6, and C-7) will appear in the more shielded region of the spectrum.

2D NMR Techniques for Unambiguous Assignments

For a definitive structural confirmation, two-dimensional (2D) NMR experiments are indispensable.[3][4]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the aliphatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning the signals of the protonated carbons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2930-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1620 | Medium | C=N stretch (thiazole ring) |

| ~ 1450 | Medium | C-H bend (aliphatic CH₂) |

| ~ 850-550 | Medium-Strong | C-Cl stretch |

Authoritative Grounding in IR Interpretation: The presence of the aliphatic cyclohexane ring will be confirmed by the C-H stretching vibrations just below 3000 cm⁻¹.[7] The characteristic C=N stretching of the thiazole ring is expected to appear in the 1650-1550 cm⁻¹ region.[8] The C-Cl stretching vibration is typically found in the fingerprint region (below 1000 cm⁻¹) and can sometimes be difficult to assign definitively without comparative analysis, but is generally expected in the 850-550 cm⁻¹ range.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula and structure through fragmentation analysis.[10]

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can be used for a softer ionization to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data (EI):

The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic M+2 peak for any fragment containing a chlorine atom.[11][12]

-

Molecular Ion (M⁺): A pair of peaks at m/z corresponding to the molecular weight of C₇H₈N³⁵ClS and C₇H₈N³⁷ClS, with a relative intensity ratio of approximately 3:1.

-

Key Fragmentation Pathways: The fragmentation of benzothiazoles is well-documented and often involves the cleavage of the bonds within the heterocyclic ring.[13][14]

Caption: Predicted key fragmentation pathways in EI-MS.

Trustworthiness of Fragmentation Analysis: The most predictable fragmentation is the loss of the chlorine radical to give the [M-Cl]⁺ ion. Another likely fragmentation pathway for the tetrahydro- portion is a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄).[15] The resulting fragments can provide further confirmation of the core benzothiazole structure.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. This guide has provided a detailed, predictive framework for the acquisition and interpretation of these crucial datasets. By understanding the causality behind the expected spectral features and adhering to rigorous experimental protocols, researchers can achieve unambiguous structural elucidation, a critical step in advancing drug discovery and development. The self-validating nature of combining these techniques, where the insights from one method corroborate the findings of another, ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

solubility and stability of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Abstract

This compound is a heterocyclic compound of significant interest as a synthetic intermediate in medicinal chemistry. Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery workflows, influencing everything from reaction conditions to formulation and biological screening. This guide provides a comprehensive framework for understanding and evaluating these key parameters. While specific experimental data for this exact molecule is not extensively documented in public literature, this document leverages established principles and data from the broader benzothiazole class to provide a robust theoretical and practical foundation. We present detailed, field-proven protocols for determining aqueous and organic solubility, alongside a systematic approach to assessing chemical stability through forced degradation studies. This guide is designed to empower researchers to generate reliable data, enabling informed decisions in the development of novel therapeutics.

Introduction: The Chemical and Pharmaceutical Context

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] this compound (CAS No. 26846-98-0) represents a key intermediate, where the chloro-substituent at the 2-position serves as a reactive handle for further synthetic elaboration, and the saturated tetrahydro ring provides a three-dimensional geometry distinct from its planar aromatic counterpart.

Understanding the solubility and stability of such an intermediate is a non-trivial prerequisite for its successful application. Solubility dictates the choice of solvent systems for synthesis, purification, and biological assays, while stability determines viable storage conditions and potential degradation pathways that could yield confounding impurities.

Core Physicochemical Profile

The fundamental properties of a molecule provide the first clues to its behavior. The profile for this compound is compiled below from available data and theoretical predictions.

| Property | Value / Prediction | Rationale & Significance |

| IUPAC Name | This compound | Standardized chemical identifier. |

| CAS Number | 26846-98-0[5] | Unique registry number for database tracking. |

| Molecular Formula | C₇H₈ClNS[5] | Defines the elemental composition. |

| Molecular Weight | 173.66 g/mol [5] | Crucial for molar concentration calculations. |

| Boiling Point | 82°C at 0.1 mmHg[5] | Indicates volatility; useful for purification via distillation. |

| Predicted pKa | 1.95 ± 0.20[5] | The thiazole nitrogen is weakly basic. At physiological pH (~7.4), the molecule will be overwhelmingly in its neutral form, which has profound implications for its membrane permeability and solubility. |

| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Acetone). | The parent benzothiazole ring has limited aqueous solubility.[6][7] The addition of a non-polar tetrahydro ring and a lipophilic chloro group is expected to further decrease water solubility and enhance solubility in organic media. |

A Practical Guide to Solubility Determination

Solubility is not a single value but is dependent on the solvent, temperature, and pH. For drug discovery, both kinetic and thermodynamic solubility are relevant. Kinetic solubility measures how readily a compound dissolves from a high-concentration stock (typically DMSO), while thermodynamic solubility represents the true equilibrium concentration in a given buffer.

Causality Behind Experimental Design

The choice of methodology is driven by the intended application. Early-stage screening often relies on kinetic solubility in aqueous buffers containing a small percentage of DMSO, mimicking assay conditions. For formulation development, thermodynamic solubility in various pH buffers and excipients is critical. The use of a strong organic solvent like DMSO as the initial vehicle is standard practice for poorly soluble compounds, ensuring complete dissolution before dilution into an aqueous medium.

Experimental Workflow: Solubility Assessment

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Quantitative Solubility Assessment

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC)-based method for quantitative analysis.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Formic Acid

-

96-well microplate with filter plate (for kinetic assay)

-

Glass vials and syringe filters (0.45 µm, for thermodynamic assay)

-

HPLC system with UV detector

Step-by-Step Methodology:

-